6-(3-(1H-benzo[d]imidazol-2-yl)azetidine-1-carbonyl)-2-methylpyridazin-3(2H)-one
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Overview
Description
The compound contains a benzimidazole moiety, which is a type of organic compound that is part of many pharmaceutical drugs . Benzimidazole is a heterocyclic aromatic organic compound that is a fusion of benzene and imidazole . It is a white or colorless solid that is highly soluble in water and other polar solvents .
Molecular Structure Analysis
Benzimidazole has a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
Benzimidazole compounds can undergo a variety of chemical reactions, including alkylation, acylation, and halogenation . They can also act as ligands in coordination chemistry .Physical and Chemical Properties Analysis
Benzimidazole is an amphoteric compound, meaning it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents .Mechanism of Action
The mechanism of action of benzimidazole derivatives can vary widely depending on the specific compound and its biological target. For example, some benzimidazole derivatives show antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Safety and Hazards
Future Directions
Benzimidazole and its derivatives have become an important synthon in the development of new drugs due to their broad range of chemical and biological properties . Future research may focus on developing new synthetic routes and exploring the potential of benzimidazole derivatives in various therapeutic applications .
Properties
IUPAC Name |
6-[3-(1H-benzimidazol-2-yl)azetidine-1-carbonyl]-2-methylpyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O2/c1-20-14(22)7-6-13(19-20)16(23)21-8-10(9-21)15-17-11-4-2-3-5-12(11)18-15/h2-7,10H,8-9H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJCGOYCSOVIOKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C(=O)N2CC(C2)C3=NC4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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